![molecular formula C21H22N2O B1226840 4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B1226840.png)
4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one is a member of quinazolines.
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Various substituted quinazoline derivatives, including the one , have shown potential as anti-tubercular agents. A study by Maurya et al. (2013) synthesized and evaluated different benzo[h]quinazoline derivatives for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting significant activity (Maurya et al., 2013).
Antimicrobial and Antifungal Properties
Quinazolin-4(3H)-one derivatives have been synthesized and screened for their antimicrobial and antifungal activities. For instance, a study by Mehta et al. (2014) reported the synthesis of quinazolin-4(3H)-one derivatives and their subsequent screening for antimicrobial properties (Mehta et al., 2014).
Anticancer Potential
Quinazolinone derivatives have been explored for their potential anticancer activities. A study by Wissner et al. (2005) discussed quinazolinone derivatives as inhibitors of vascular endothelial growth factor receptor-2, a target in cancer therapy (Wissner et al., 2005). Another study by Bavetsias et al. (2002) designed water-soluble analogues of a quinazolin-4-one-based antitumor agent, indicating its potential in cancer treatment (Bavetsias et al., 2002).
Antiviral Properties
Some quinazolinone derivatives have been studied for their antiviral properties. Selvam et al. (2007) synthesized novel quinazolin-4(3H)-one derivatives and evaluated their antiviral activities against various respiratory and biodefense viruses, demonstrating their potential in antiviral therapy (Selvam et al., 2007).
Propiedades
Fórmula molecular |
C21H22N2O |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one |
InChI |
InChI=1S/C21H22N2O/c1-13(2)14-7-9-16(10-8-14)19-18-12-11-15-5-3-4-6-17(15)20(18)23-21(24)22-19/h3-10,13,19H,11-12H2,1-2H3,(H2,22,23,24) |
Clave InChI |
ZGEPBEZNBKLBQM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=O)N2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=O)N2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



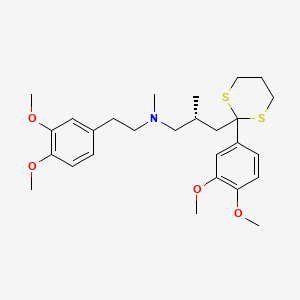
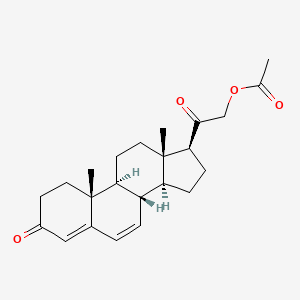

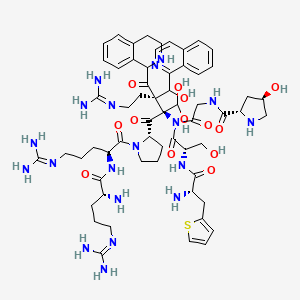
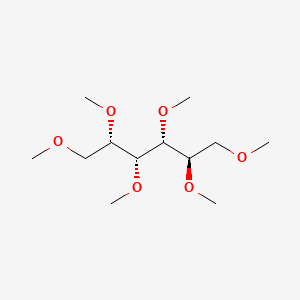

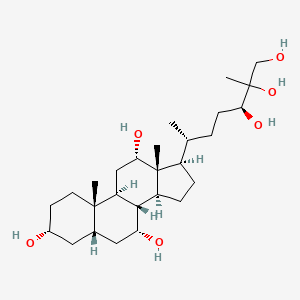
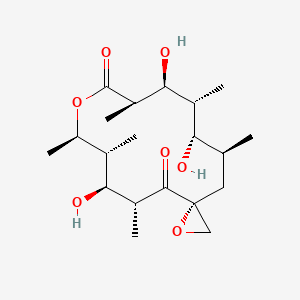
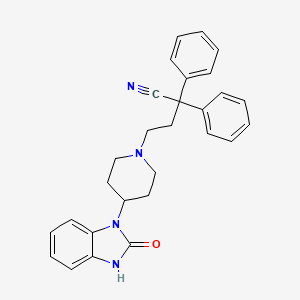
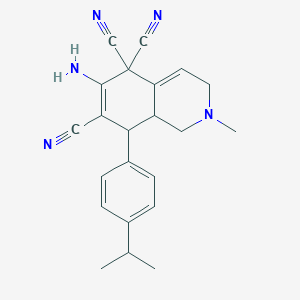
![2-Methoxy-4-[5-methyl-3-(2-oxolanylmethylamino)-2-imidazo[1,2-a]pyridinyl]phenol](/img/structure/B1226773.png)
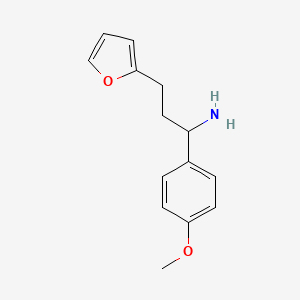

![4-Oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1226783.png)